molecular formula C9H14O B080352 2,4,4-Trimethylcyclohex-2-en-1-one CAS No. 13395-71-6

2,4,4-Trimethylcyclohex-2-en-1-one

Cat. No. B080352
CAS RN: 13395-71-6
M. Wt: 138.21 g/mol
InChI Key: VIBRIVSJBYFUNF-UHFFFAOYSA-N
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Description

Synthesis Analysis The synthesis of compounds related to 2,4,4-Trimethylcyclohex-2-en-1-one involves various strategies, including multi-step syntheses starting from basic organic compounds. For example, 1-(Trimethoxymethyl) cyclohexene was synthesized from N-methyl-N-phenylcyclohex-1-ene-1-carboxamide through a three-step process, showcasing the complexity and intricacy involved in synthesizing cyclohexenone derivatives (Bourke & Collins, 1996). Additionally, the synthesis of 4-carbomethoxy-4-methyl-3-(trimethylsilyl)-2,5-cyclohexadien-1-one from benzaldehyde demonstrates the variety of reactions, including photochemical and acid-catalyzed rearrangements, utilized in the synthesis of cyclohexenone derivatives (Schultz & Antoulinakis, 1996).

Molecular Structure Analysis The molecular structure of 2,4,4-Trimethylcyclohex-2-en-1-one derivatives is characterized by specific functional groups and substituents, which are crucial for their reactivity and properties. For instance, organosilicon compounds, such as 4-Silacyclohexan-1-ones, showcase the impact of silicon-containing protecting groups on the molecular structure and subsequent reactivity (Geyer et al., 2015).

Chemical Reactions and Properties Cyclohexenone derivatives participate in a variety of chemical reactions. Photocycloaddition reactions of 2-acylcyclohex-2-enones, for example, display selective interactions with triple bonds and [4+2]-photocycloadditions, demonstrating the versatility of cyclohexenone derivatives in synthetic chemistry (Ferrer & Margaretha, 2001).

Physical Properties Analysis The physical properties of 2,4,4-Trimethylcyclohex-2-en-1-one and related compounds are influenced by their molecular structure. For instance, the synthesis of geometric isomers of the 1,2,4-trimethylcyclohexanes helped determine their physical constants, shedding light on the importance of molecular structure on physical properties (Mahmoud, 1968).

Chemical Properties Analysis The chemical properties of cyclohexenone derivatives, such as reactivity towards various reagents, are central to their applications in organic synthesis. The Lewis acid-assisted annelation of trimethylsilyl enol ethers with α,β-unsaturated carbonyl compounds to produce substituted 2-decalones exemplifies the chemical reactivity of cyclohexenone derivatives (Hagiwara et al., 1987).

Scientific Research Applications

  • Selective Oxidation of Aroma Compounds : Litzenburger and Bernhardt (2016) demonstrated the use of myxobacterial CYP260B1 and CYP267B1 from Sorangium cellulosum So ce56 for the oxidation of carotenoid-derived aroma compounds, including derivatives of 2,4,4-Trimethylcyclohex-2-en-1-one. This process is notable for its efficiency and selectivity under mild conditions (Litzenburger & Bernhardt, 2016).

  • Safety Assessment in Fragrance Industry : A study by Api et al. (2020) assessed the safety of 4-(2-butenylidene)-3,5,5-trimethylcyclohex-2-en-1-one, a compound related to 2,4,4-Trimethylcyclohex-2-en-1-one. The research found it non-genotoxic and safe for use in the fragrance industry under current exposure conditions, with no phototoxicity or photoallergenicity (Api et al., 2020).

  • Photocycloaddition Reactions : Inhülsen, Kopf, and Margaretha (2008) explored the photocycloaddition reactions of cyclohexenones, including 2,4,4-Trimethylcyclohex-2-en-1-one derivatives. Their study contributes to understanding photochemical processes in organic synthesis (Inhülsen, Kopf, & Margaretha, 2008).

  • Synthesis of Alkyl-4,4-Dimethylcyclohexa-2,5-dienones : Cook and Waring (1973) described the preparation and properties of various cyclohexenones, including 2,4,4-Trimethylcyclohex-2-en-1-one. This research provides valuable information on the synthesis and spectroscopic properties of these compounds (Cook & Waring, 1973).

  • Design and Synthesis in Organic Chemistry : Das et al. (2009) developed a novel strategy for synthesizing (E)-1-((3-ethyl-2,4,4-trimethylcyclohex-2-enylidene)methyl-4-substituted benzenes from related alcohols. This study is an example of advanced synthetic techniques in organic chemistry (Das, Mahalingam, Evans, Kabalka, Anguiano, & Hema, 2009).

  • Photodecarbonylation to Vinylcyclopropanes : Andresen and Margaretha (1997) investigated the conversion of tetrasubstituted cyclohex-3-enones into vinylcyclopropanes, a process relevant to synthetic organic chemistry (Andresen & Margaretha, 1997).

  • Novel Synthesis of Carotenoid Degradation Products : Ito, Etoh, Hagiwara, and Kato (1997) achieved the synthesis of megastigmatrienone analogues and blumenol-A, employing 2,4,4-Trimethylcyclohex-2-en-1-one derivatives. This research highlights the utility in synthesizing natural product analogues (Ito, Etoh, Hagiwara, & Kato, 1997).

Safety And Hazards

TMC has a flash point of 66 . It is associated with several hazard statements including H227, H315, H319, and H335 . Precautionary measures include P210, P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, and P501 .

Future Directions

TMC is a research chemical and can be used for pharmaceutical testing . Its unique structure allows for various applications, including the synthesis of pharmaceuticals, fragrances, and organic compounds.

properties

IUPAC Name

2,4,4-trimethylcyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O/c1-7-6-9(2,3)5-4-8(7)10/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIBRIVSJBYFUNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(CCC1=O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30408196
Record name 2,4,4-trimethylcyclohex-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30408196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,4-Trimethylcyclohex-2-en-1-one

CAS RN

13395-71-6
Record name 2,4,4-Trimethyl-2-cyclohexen-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13395-71-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4,4-trimethylcyclohex-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30408196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Aluminium chloride (60.6 g, 0.454 moles) Was added to 1,2-dichloroethane (200 ml) and the mixture cooled to about 0° C. Propanoyl chloride (40 g, 0.432 moles) was then added over a period of 20 minutes and the temperature of the reaction mixture allowed to rise to 20° C. to give a clear pale orange solution. This solution was stirred for 30 minutes and ethene (12 g, 0.432 moles) was then bubbled into the solution over a period of about 11/2 hours. The mixture was then quenched in a mixture of concentrated hydrochloric acid (65 ml) and ice (330 ml) and the organic phase separated and backwashed with water (2×50 ml). 2-Methylpropanal (22 g, 0.3 moles) and para-toluenesulphonic acid (1.65 g, 8.64 mmoles) were then added and the mixture refluxed with azeotropic water removal until no more water separated. The organic phase was then washed with 10% (w/v) sodium hydroxide (200 ml) and the solvent removed. Distillation gave 30 g 2,4,4-trimethylcyclohex-2-en-1-one, b.pt. 40° C. at 0.3 mm Hg. (Yield: 72%)
Quantity
60.6 g
Type
reactant
Reaction Step One
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200 mL
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solvent
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40 g
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12 g
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22 g
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reactant
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1.65 g
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catalyst
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Quantity
0 (± 1) mol
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Reaction Step Five
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
28
Citations
G Aranda, M Bertranne-Delahaye, M Maurs, R Azerad - Tetrahedron letters, 1997 - Elsevier
Oxidation of the enol diphenylphosphate ester derived from a 3-substituted 2,4,4-trimethylcyclohex-2-en-1-one by the CrO 3 -DMP reagent affords in high yield the cross-conjugated …
Number of citations: 5 www.sciencedirect.com
T Suzuki, W Ikeda, A Kanno, K Ikeuchi… - … –A European Journal, 2023 - Wiley Online Library
Ent‐kaurenes consist of an ABC‐ring based on a trans‐anti‐hydrophenanthrene skeleton and a D ring with an exomethylene. Highly oxygen‐functionalized ent‐kauren‐15‐ones have …
ML Souto, J Um, B Borhan… - Helvetica Chimica …, 2000 - Wiley Online Library
The retinal chromophore (11Z)‐3‐diazo‐4‐oxoretinal (1) with two photo‐labile moieties has been synthesized by semi‐hydrogenation of an 11‐yne precursor with activated Zn in …
Number of citations: 15 onlinelibrary.wiley.com
VS Lysenko, VA Chistyakov, DV Zimakov… - Journal of Analytical …, 2011 - Springer
Carotenoid complex from Deinococcus radiodurans bacteria, highly resistant to ionizing radiation, is of interest from the viewpoint of effective radioprotective drugs development. In the …
Number of citations: 13 link.springer.com
K Kikuchi, CSP McErlean - Tetrahedron Letters, 2021 - Elsevier
The C-1–C-12 framework of the naturally occurring strigolactone, avenaol, was generated in just 7 steps from a readily available starting material. The key reaction in the sequence was …
Number of citations: 2 www.sciencedirect.com
I Silva, MA Coimbra, AS Barros, PJ Marriott, SM Rocha - Food chemistry, 2015 - Elsevier
Sea salt is a handmade food product that is obtained by evaporation of seawater in saltpans. During the crystallisation process, organic compounds from surroundings can be …
Number of citations: 20 www.sciencedirect.com
P Wang, F Long, H Lin, T Wang - Food & Function, 2022 - pubs.rsc.org
Breast cancer accounts for 11.7% of all newly diagnosed cancer cases and has become the leading cause of cancer worldwide. Currently, more effective and less toxic …
Number of citations: 13 pubs.rsc.org
S Clemente-Castro, A Palma, M Ruiz-Montoya… - Journal of Analytical and …, 2022 - Elsevier
To ascertain the potential of various leguminous biomass such as L. leucocephala, C. proliferus, P. alba and S. sesban, both energetic and a source of high added value products, the …
Number of citations: 17 www.sciencedirect.com
Y Xu, X Zheng, H Yu, X Hu - Bioresource Technology, 2014 - Elsevier
This paper investigated a novel hydrothermal liquefaction process of Chlorella pyrenoidosa catalyzed by Ce/HZSM-5. The chemical groups and components of the residues of C. …
Number of citations: 127 www.sciencedirect.com
CT Rubilar Panasiuk, ES Barbieri, A Gázquez, M Avaro… - 2020 - ri.conicet.gov.ar
The SARS-CoV-2 outbreak has spread rapidly and globally generating a new coronavirus disease (COVID-19) since December 2019 that turned into a pandemic. Effective drugs are …
Number of citations: 10 ri.conicet.gov.ar

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